(1S,2R)-1-amino-2-(hydroxymethyl)cyclobutane-1-carboxylic acid
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Overview
Description
(1S,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid is a chiral cyclobutane derivative with an amino group and a hydroxymethyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of amino alcohols with carboxylic acids or their derivatives. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product with high enantiomeric purity.
Industrial Production Methods
Industrial production of (1S,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
(1S,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid: The enantiomer of the compound with similar structural features but different stereochemistry.
Cyclobutane derivatives: Other cyclobutane-based compounds with different functional groups.
Uniqueness
(1S,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its enantiomers and other cyclobutane derivatives. This uniqueness makes it valuable in applications requiring high enantiomeric purity and specific interactions with molecular targets.
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(1S)-1-amino-2-(hydroxymethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-6(5(9)10)2-1-4(6)3-8/h4,8H,1-3,7H2,(H,9,10)/t4?,6-/m0/s1 |
InChI Key |
CXBOBABAALGALT-RZKHNPSRSA-N |
Isomeric SMILES |
C1C[C@](C1CO)(C(=O)O)N |
Canonical SMILES |
C1CC(C1CO)(C(=O)O)N |
Origin of Product |
United States |
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